

An In-depth Technical Guide to (R)-4-Amino-2-methyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Amino-2-methyl-1-butanol

Cat. No.: B1280635

[Get Quote](#)

CAS Number: 88390-32-3

Abstract

This technical guide provides a comprehensive overview of **(R)-4-Amino-2-methyl-1-butanol**, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document collates critical data on its physicochemical properties, outlines detailed methodologies for its synthesis and analysis, and explores its current and potential applications. Special emphasis is placed on its role as a versatile chiral building block. The guide adheres to stringent data presentation standards, including structured tables for quantitative data and detailed diagrams for experimental workflows and synthetic pathways, to ensure clarity and ease of comparison for the target audience.

Introduction

(R)-4-Amino-2-methyl-1-butanol, identified by the CAS number 88390-32-3, is a valuable chiral intermediate in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a stereogenic center, makes it a highly sought-after synthon for the construction of complex, enantiomerically pure molecules. This guide aims to be a central repository of technical information for this compound, facilitating its effective utilization in research and development.

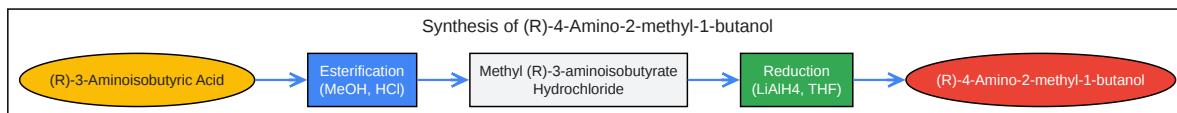
Physicochemical Properties

A summary of the key physicochemical properties of **(R)-4-Amino-2-methyl-1-butanol** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₃ NO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	103.16 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to light yellow liquid	--INVALID-LINK--
Density	0.94 g/mL at 25 °C	--INVALID-LINK--
Boiling Point	80 °C at 1.8 mmHg	--INVALID-LINK--
Refractive Index (n _{20/D})	1.46	--INVALID-LINK--
Optical Rotation [α] _{20/D}	+14° to +15° (neat)	--INVALID-LINK--
Purity	≥98% (GC, Titration)	--INVALID-LINK--
Storage Temperature	Room Temperature	--INVALID-LINK--

Synthesis and Manufacturing

The enantioselective synthesis of **(R)-4-Amino-2-methyl-1-butanol** is crucial for its application in the pharmaceutical industry. Several strategies can be employed, primarily focusing on establishing the (R)-stereocenter. Below are representative experimental protocols based on established methodologies for chiral amino alcohol synthesis.


Synthetic Strategy: Chiral Pool Synthesis

One of the most common approaches to synthesizing enantiopure compounds is to start from readily available and inexpensive chiral molecules, a strategy known as "chiral pool" synthesis. For **(R)-4-Amino-2-methyl-1-butanol**, a plausible precursor is a derivative of a natural amino acid, such as (R)-3-aminoisobutyric acid.

Experimental Protocol: Synthesis from (R)-3-Aminoisobutyric Acid (Representative)

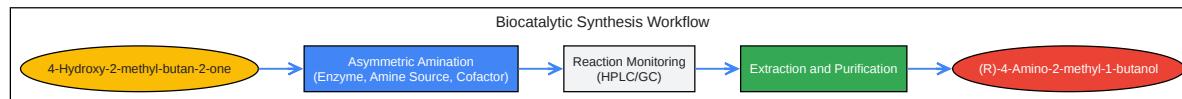
This protocol is a representative example and may require optimization.

- Esterification of (R)-3-Aminoisobutyric Acid:
 - Suspend (R)-3-aminoisobutyric acid (1 equivalent) in methanol.
 - Cool the mixture to 0 °C and slowly bubble in dry HCl gas until the solution is saturated.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.
- Reduction of the Ester:
 - Suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the suspension to 0 °C.
 - Slowly add a solution of the (R)-3-aminoisobutyric acid methyl ester hydrochloride (1 equivalent) in anhydrous THF.
 - After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
 - Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
 - Filter the resulting solids and wash with THF.
 - Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude **(R)-4-Amino-2-methyl-1-butanol**.
 - Purify the crude product by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a chiral pool starting material.

Biocatalytic Synthesis


Enzymatic and whole-cell biocatalysis offer highly selective and environmentally benign routes to chiral molecules. A potential biocatalytic approach for **(R)-4-Amino-2-methyl-1-butanol** could involve the asymmetric reduction of a corresponding keto-amine or the amination of a hydroxy-ketone.

Experimental Protocol: Biocatalytic Asymmetric Amination (Representative)

This protocol is based on general procedures for biocatalytic amination and would require screening for a suitable enzyme.

- Reaction Setup:
 - In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 4-hydroxy-2-methyl-butan-2-one (1 equivalent).
 - Add a suitable amine dehydrogenase (AmDH) or a transaminase.
 - For AmDH, provide a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration) and an ammonia source (e.g., ammonium chloride).
 - For a transaminase, provide an amine donor (e.g., isopropylamine).
- Reaction Execution:

- Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.
- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
- Work-up and Purification:
 - Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH > 10) to extract the product.
 - Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
 - Purify the product by chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: General workflow for a biocatalytic synthesis approach.

Analytical Methods

Ensuring the purity and stereochemical integrity of **(R)-4-Amino-2-methyl-1-butanol** is critical. The following analytical techniques are commonly employed.

Analytical Method	Purpose	Typical Parameters
Gas Chromatography (GC)	Purity assessment	Column: Chiral capillary column (e.g., Cyclodex-B). Detector: Flame Ionization Detector (FID).
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and purity	¹ H NMR: To confirm the proton environment. ¹³ C NMR: To confirm the carbon skeleton. Solvent: CDCl ₃ or D ₂ O.
Fourier-Transform Infrared (FTIR) Spectroscopy	Functional group identification	Characteristic peaks for O-H, N-H, and C-H bonds.
Mass Spectrometry (MS)	Molecular weight determination	Ionization: Electrospray Ionization (ESI) or Electron Impact (EI).
Polarimetry	Determination of optical rotation	Measurement of the specific rotation to confirm enantiomeric purity.

Predicted NMR Spectral Data

While experimental spectra are the gold standard, the following are predicted chemical shifts for **(R)-4-Amino-2-methyl-1-butanol** based on its structure.

Predicted ¹H NMR (CDCl₃, 400 MHz):

- δ 3.40-3.55 (m, 2H, -CH₂OH)
- δ 2.65-2.80 (m, 2H, -CH₂NH₂)
- δ 1.60-1.75 (m, 1H, -CH(CH₃)-)
- δ 1.25-1.40 (m, 2H, -CH₂-CH(CH₃)-)
- δ 0.90 (d, 3H, -CH₃)

Predicted ^{13}C NMR (CDCl_3 , 100 MHz):

- δ 68.5 (- CH_2OH)
- δ 45.0 (- CH_2NH_2)
- δ 38.0 (- $\text{CH}_2\text{-CH}(\text{CH}_3)\text{-}$)
- δ 35.0 (- $\text{CH}(\text{CH}_3)\text{-}$)
- δ 17.0 (- CH_3)

Applications in Drug Development and Research

(R)-4-Amino-2-methyl-1-butanol is a key building block in the synthesis of various biologically active molecules. Its chirality is often transferred to the final product, influencing its pharmacological properties.

- Chiral Auxiliary: The amino and alcohol groups can be used to direct the stereochemical outcome of reactions on a substrate to which it is temporarily attached.
- Pharmaceutical Intermediate: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The amino alcohol moiety is a common pharmacophore in many drugs.
- Ligand Synthesis: The compound can be modified to create chiral ligands for asymmetric catalysis, which is a cornerstone of modern medicinal chemistry.

While specific biological activity for **(R)-4-Amino-2-methyl-1-butanol** is not extensively documented in publicly available literature, the broader class of chiral amino alcohols is known to exhibit a range of biological effects, including acting as enzyme inhibitors and receptor modulators. Further research into the specific pharmacological profile of this compound is warranted.

Safety and Handling

Based on available safety data sheets (SDS), **(R)-4-Amino-2-methyl-1-butanol** should be handled with care in a well-ventilated area.

- Hazards: May cause skin and eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(R)-4-Amino-2-methyl-1-butanol is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. This technical guide has provided a consolidated resource of its key properties, synthetic methodologies, analytical techniques, and applications. The detailed protocols and structured data presentation are intended to support researchers and developers in harnessing the full potential of this important chiral intermediate. Further exploration into its specific biological activities and the development of more efficient and sustainable synthetic routes will undoubtedly expand its utility in the future.

- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-4-Amino-2-methyl-1-butanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280635#r-4-amino-2-methyl-1-butanol-cas-number-88390-32-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com